Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 1-hydroxypropyl substituent at the 2-position of the pyrrolidine ring. This compound belongs to a class of protected amines widely used in organic synthesis, particularly in pharmaceutical intermediates, due to the Boc group’s stability under various reaction conditions.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
XSXPDTDOTYDGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrrolidine Derivatives
One common approach involves the alkylation of a protected pyrrolidine intermediate with a suitable hydroxyalkyl reagent. The typical pathway is:
- Starting Material: A pyrrolidine derivative bearing a protecting group on the nitrogen (e.g., tert-butoxycarbonyl, Boc).
- Reaction: Nucleophilic substitution with a hydroxyalkyl halide or alcohol derivative, such as 1-hydroxypropyl or its precursors.
- Use of a base like potassium carbonate or triethylamine to deprotonate the nitrogen or hydroxyl group.
- Solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Mild temperatures (~0°C to room temperature) to control selectivity and prevent side reactions.
Carbamate Protection and Functionalization
The synthesis often begins with the protection of the pyrrolidine nitrogen using tert-butyl chloroformate (Boc-Cl):
Pyrrolidine + Boc-Cl → Boc-protected pyrrolidine
This step ensures the nitrogen remains inert during subsequent substitutions. The protected intermediate then undergoes alkylation at the 2-position using hydroxyalkyl derivatives, such as 3-bromo-1-propanol or related compounds, via nucleophilic substitution.
Hydroxylation and Functional Group Transformation
Alternatively, the hydroxypropyl group can be introduced through oxidation or hydroxylation of a suitable precursor, followed by protection of the hydroxyl group with tert-butyl groups or other protecting groups to stabilize the intermediate.
Key Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Boc protection | Boc-Cl, base (triethylamine) | DCM | 0°C to RT | Ensures selective protection of nitrogen |
| Alkylation | Hydroxyalkyl halide, base (K2CO3) | DCM or THF | RT | Controls regioselectivity and minimizes side reactions |
| Hydroxyl group protection | Tert-butyl chloroformate | DCM | RT | Stabilizes the hydroxy group for subsequent steps |
Stereochemical Control and Purification
The stereochemistry at the 1-hydroxypropyl position is crucial, especially for medicinal chemistry applications. Enantioselective synthesis can be achieved through:
- Use of chiral catalysts during alkylation or hydroxylation.
- Starting from chiral precursors such as chiral amino alcohols or amino acids.
Spectroscopic techniques such as NMR (including chiral shift reagents) , IR , and HRMS are employed to verify stereochemistry and purity.
Industrial and Scalable Methods
Recent advances suggest that multi-step synthesis involving Petasis reactions or hydrogenation of chiral intermediates can be scaled up efficiently. For example, the synthesis of similar pyrrolidine derivatives via multi-component reactions offers high yields and stereoselectivity, suitable for pharmaceutical manufacturing.
Data Tables Summarizing Synthesis Parameters
| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Remarks |
|---|---|---|---|---|---|
| Method A | Pyrrolidine + 1-hydroxypropyl halide | Boc-Cl, K2CO3 | 85-90 | Racemic or enantioselective | Widely used in research |
| Method B | Chiral amino alcohols | Chiral catalysts | 75-85 | High enantioselectivity | Suitable for stereospecific synthesis |
| Method C | Multi-component reactions | Boron reagents, aldehydes | 39-49 | Variable | Efficient for large-scale production |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of chlorides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of covalent bonds with electrophilic centers. This reactivity is primarily due to the presence of the hydroxyl group and the pyrrolidine ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate, differing in substituent position, functional groups, or molecular weight:
*Molecular weight estimated based on structural similarity.
Functional Group and Positional Effects
- Hydroxy Group Orientation : The 1-hydroxypropyl vs. 2-hydroxypropyl configuration () affects solubility and chiral resolution. The 1-hydroxypropyl group may enhance hydrophilicity compared to benzyl derivatives .
- Boc Protection : All analogs share the Boc group, which stabilizes the pyrrolidine ring against acidic conditions but can be cleaved under strong acids (e.g., TFA), enabling downstream modifications .
Biological Activity
Tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, including enzyme inhibition and receptor interactions. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the tert-butyl group and the hydroxypropyl moiety contributes to its unique chemical properties, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially mimicking natural substrates due to its structural similarity. This can lead to alterations in metabolic pathways, impacting various physiological processes.
- Receptor Binding : this compound may also engage in receptor-ligand interactions, which could be crucial for therapeutic applications in drug development .
Enzyme Inhibition Studies
Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar pyrrolidine derivatives exhibit significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 45 | |
| Butyrylcholinesterase | Non-competitive | 30 |
Case Studies
Several case studies highlight the potential therapeutic applications of the compound:
- Neuroprotective Effects : In vitro studies demonstrated that compounds structurally related to this compound exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative disorders .
- Anti-inflammatory Properties : Another study indicated that similar pyrrolidine derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This could position the compound as a candidate for treating inflammatory diseases .
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile:
Q & A
How can researchers optimize the synthesis yield of tert-butyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate?
Level: Basic
Methodological Answer:
Key steps include:
- Reagent selection : Use tert-butyl carbamate-protected pyrrolidine intermediates (e.g., tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate ) for nucleophilic substitution with 1-hydroxypropyl derivatives.
- Purification : Employ gradient column chromatography (e.g., 20–50% EtOAc in hexane) to isolate the product, as demonstrated in similar syntheses of pyrrolidine derivatives .
- Reaction monitoring : Track progress via TLC and adjust reaction time/temperature to minimize side products.
Data Support :
| Parameter | Example Value | Source |
|---|---|---|
| Typical Yield (analogues) | 30–70% |
What analytical techniques are recommended for resolving enantiomeric purity of this compound?
Level: Advanced
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to separate enantiomers.
- Polarimetry : Measure optical rotation (e.g., [α]25D values reported for structurally similar compounds ).
- NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm stereochemistry .
Key Reference :
Optical rotation data for tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: [α]25D = −55.0 (c 0.20, CHCl3) .
How does the compound’s stability vary under different storage conditions?
Level: Basic
Methodological Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
- Light sensitivity : Protect from UV exposure, as pyrrolidine derivatives may degrade under prolonged light .
- Solubility : Use inert solvents (e.g., DCM or THF) for long-term storage, avoiding protic solvents that may destabilize the carbamate .
Data Support :
| Property | Value | Source |
|---|---|---|
| Boiling Point (analogue) | 300.05°C | |
| LogP | 2.72 |
What strategies mitigate contradictions in reported physicochemical properties?
Level: Advanced
Methodological Answer:
- Reproducibility checks : Validate experimental conditions (e.g., purity >98% via HPLC) to rule out batch variability .
- Computational modeling : Compare experimental LogP/PSA values with DFT-calculated parameters (e.g., PSA = 29.54 Ų vs. predicted values).
- Cross-lab collaboration : Replicate studies using standardized protocols to resolve discrepancies in melting points or spectral data .
How to design catalytic asymmetric synthesis routes for this compound?
Level: Advanced
Methodological Answer:
- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective C–C bond formation .
- Kinetic resolution : Optimize reaction kinetics to favor the desired enantiomer, as seen in tert-butyl 2-(substituted benzyl)pyrrolidine syntheses (70% yield for 4-isopropyl derivative) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track asymmetric induction during synthesis .
What safety precautions are critical given limited toxicity data?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods, as recommended for structurally similar pyrrolidine derivatives .
- Waste disposal : Treat as hazardous organic waste due to potential bioaccumulation risks (no ecotoxicity data available) .
- Exposure limits : Adhere to ALARA principles, given the absence of established occupational exposure limits .
How to validate bioactivity assays involving this compound?
Level: Advanced
Methodological Answer:
- Positive controls : Compare with known bioactive analogues (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate, a calcium channel blocker ).
- Dose-response curves : Use at least three independent replicates to establish EC50/IC50 values, minimizing solvent interference (e.g., DMSO <0.1% v/v) .
- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
